molecular formula C8H7ClN2 B2804401 4-Chloro-1H-indol-5-amine CAS No. 252362-02-0

4-Chloro-1H-indol-5-amine

Cat. No.: B2804401
CAS No.: 252362-02-0
M. Wt: 166.61
InChI Key: NQIBGDLUKFCSFN-UHFFFAOYSA-N
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Description

4-Chloro-1H-indol-5-amine is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound this compound is of interest due to its unique chemical structure, which includes a chloro substituent at the 4-position and an amino group at the 5-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1H-indol-5-amine typically involves the condensation of phenylhydrazine with a suitable carbonyl compound, followed by chlorination and amination reactions. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a carbonyl compound under acidic conditions to form the indole core . Subsequent chlorination at the 4-position and amination at the 5-position yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of transition metal catalysts and controlled reaction conditions to facilitate the chlorination and amination steps efficiently .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1H-indol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

4-Chloro-1H-indol-5-amine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-indol-5-amine: Similar structure with a bromo substituent instead of chloro.

    4-Fluoro-1H-indol-5-amine: Similar structure with a fluoro substituent.

    4-Methyl-1H-indol-5-amine: Similar structure with a methyl substituent.

Uniqueness

4-Chloro-1H-indol-5-amine is unique due to the presence of the chloro substituent, which can influence its chemical reactivity and biological activity. The chloro group can participate in various chemical reactions, such as nucleophilic substitution, and may also affect the compound’s ability to interact with biological targets .

Properties

IUPAC Name

4-chloro-1H-indol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQIBGDLUKFCSFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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